

Application Notes and Protocols: 6-Amino-5-nitrosouracil in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Amino-5-nitrosouracil

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of **6-amino-5-nitrosouracil** and its derivatives in medicinal chemistry. This document details the synthesis of key bioactive compounds, presents quantitative biological activity data, and outlines experimental protocols.

Introduction

6-Amino-5-nitrosouracil is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its unique chemical structure, featuring both an amino and a nitroso group on a uracil scaffold, allows for diverse chemical transformations, making it a valuable building block in drug discovery. This document explores its application in the development of anticancer and antimicrobial agents, primarily through its conversion to xanthine and isoalloxazine derivatives.

Data Presentation

Anticancer Activity of 6-Aminouracil Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from 6-aminouracil precursors. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compounds against different cancer cell lines.

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
Cpd 1	Indolopterin	HepG2	1.29	[1]
Cpd 2	Indolopterin	HepG2	0.98	[1]
Cpd 3	Thiazolo-pyrimidine	A-549	1.1 - 1.8	[2]
Cpd 4	Thiazolo-pyrimidine	Panc-1	1.1 - 1.8	[2]
Cpd 5	Thiazolo-pyrimidine	MCF-7	1.1 - 1.8	[2]
Cpd 6	Thiazolo-pyrimidine	HT-29	1.1 - 1.8	[2]
Cpd 7	6-Anilinouracil	Bacillus subtilis DNA pol IIIC	0.028	

Antimicrobial Activity of 6-Aminouracil Derivatives

Derivatives of 6-aminouracil have also demonstrated significant antimicrobial properties. The table below presents the IC50 values of selected compounds against various microbial strains.

Compound ID	Derivative Class	Microbial Strain	IC50 (µg/mL)	Reference
Cpd 8	Xanthine derivative	Escherichia coli	1.8 - 1.9	[3]
Cpd 9	Imidazolone derivative	Escherichia coli	1.8 - 1.9	[3]
Cpd 10	Schiff base of diaminouracil	Candida albicans	0.82	[3]
Cpd 11	Schiff base of diaminouracil	Aspergillus flavus	1.2	[3]
Cpd 12	Pyrazolo-pyrimidine	Bacillus subtilis	23.2 ± 0.23	[2]
Cpd 13	Pyrazolo-pyrimidine	Streptococcus pneumoniae	16.3 ± 0.15	[2]
Cpd 14	Pyrazolo-pyrimidine	Geotrichum candidum	19.9 ± 0.3	[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-5-nitrosouracil

This protocol details the nitrosation of 6-aminouracil to yield **6-amino-5-nitrosouracil**.

Materials:

- 6-Aminouracil
- Sodium nitrite (NaNO₂)
- Glacial acetic acid
- Distilled water
- Ice bath

Procedure:

- Dissolve 6-aminouracil in a suitable volume of hot (80 °C) water.
- After complete dissolution, heat the mixture at 80 °C for an additional 15 minutes with stirring.
- Neutralize the solution to litmus with glacial acetic acid.
- Add an additional volume of glacial acetic acid.
- Cautiously add a solution of sodium nitrite dissolved in water. The rose-red precipitate of **6-amino-5-nitrosouracil** should form almost immediately.^[4]
- Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the precipitate by filtration and wash it twice with a small amount of ice-cold water.^[4]
- The moist product can be used directly in subsequent reactions or dried under vacuum.

Protocol 2: Synthesis of 5,6-Diaminouracil (Precursor for Xanthines and Isoalloxazines)

This protocol describes the reduction of **6-amino-5-nitrosouracil** to 5,6-diaminouracil.

Materials:

- **6-Amino-5-nitrosouracil** (moist from Protocol 1)
- Sodium hydrosulfite ($\text{Na}_2\text{S}_2\text{O}_4$) or Sodium dithionite
- Warm water (50 °C)

Procedure:

- Transfer the moist **6-amino-5-nitrosouracil** to a flask and add warm water (50 °C). This procedure should be conducted in a well-ventilated fume hood.^[4]

- Stir the slurry while heating on a steam bath.
- Gradually add solid sodium hydrosulfite until the red color of the nitroso compound is completely bleached.[4]
- Add an additional portion of sodium hydrosulfite and continue stirring with heating for another 15 minutes.[4]
- Allow the light tan suspension to cool.
- Filter the cooled solution to collect the dense diaminouracil bisulfite, wash it well with water, and partially dry it. This product can be used in the next step.

Protocol 3: Synthesis of Xanthine Derivatives via Traube Synthesis

This protocol outlines the cyclization of 5,6-diaminouracil to form the xanthine scaffold.

Materials:

- 5,6-Diaminouracil
- Formic acid or other appropriate one-carbon source (e.g., aldehyde, acid chloride)
- Sodium formate (for formic acid cyclization)
- Thionyl chloride (for aldehyde-derived imine cyclization)
- Sodium hydroxide (for amide cyclization)

Procedure (General Pathways):

- From Formic Acid:
 - Reflux 5,6-diaminouracil with formic acid and sodium formate.[5] The reaction progress can be monitored by TLC.

- Upon completion, cool the reaction mixture and collect the precipitated xanthine derivative by filtration.
- From Aldehydes:
 - Condense 5,6-diaminouracil with a corresponding aldehyde in ethanol with a catalytic amount of acetic acid to form a benzylidene derivative (imine).[6]
 - Cyclize the resulting imine by refluxing in thionyl chloride to yield the 8-substituted xanthine.[6]
- From Carboxylic Acids/Acid Chlorides:
 - React 5,6-diaminouracil with a carboxylic acid or acid chloride to form an amide.[6]
 - Cyclize the amide intermediate by refluxing with aqueous sodium hydroxide.[6]

Protocol 4: Synthesis of Isoalloxazine (Riboflavin) Derivatives

This protocol describes the condensation of 5,6-diaminouracil with an appropriate dicarbonyl compound to form isoalloxazines.

Materials:

- 5,6-Diaminouracil derivative (e.g., 5-amino-6-(ribitylamino)uracil for riboflavin synthesis)
- An appropriate ortho-benzoquinone derivative (e.g., dimeric 4,5-dimethyl-o-benzoquinone for riboflavin synthesis)
- Sodium hydroxide solution
- Ethanol

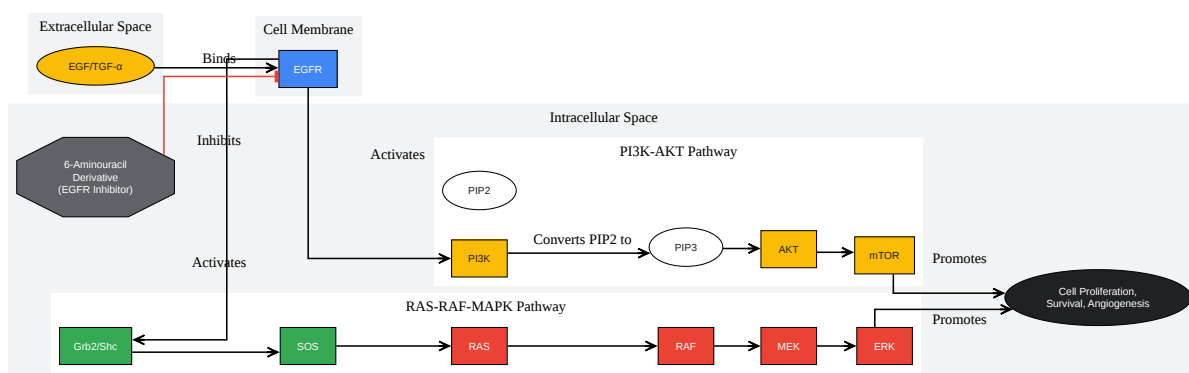
Procedure (Example: Riboflavin Synthesis):

- Prepare a solution of 5-amino-6-(ribitylamino)uracil in warm water and neutralize to pH 7 with a sodium hydroxide solution.

- Prepare a solution of dimeric 4,5-dimethyl-o-benzoquinone in ethanol.
- Add the quinone solution to the aminouracil solution.[7]
- Heat the resulting mixture on a steam bath with occasional shaking for 4 hours.[7]
- Allow the mixture to stand overnight.
- Collect the precipitated riboflavin by filtration, wash with water, and dry under vacuum.[7]

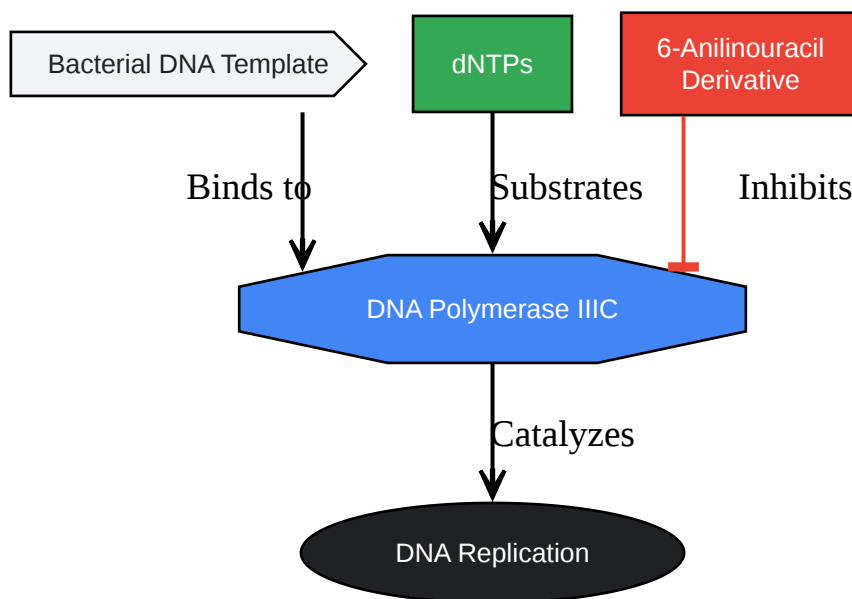
Visualizations

Signaling Pathways and Experimental Workflows

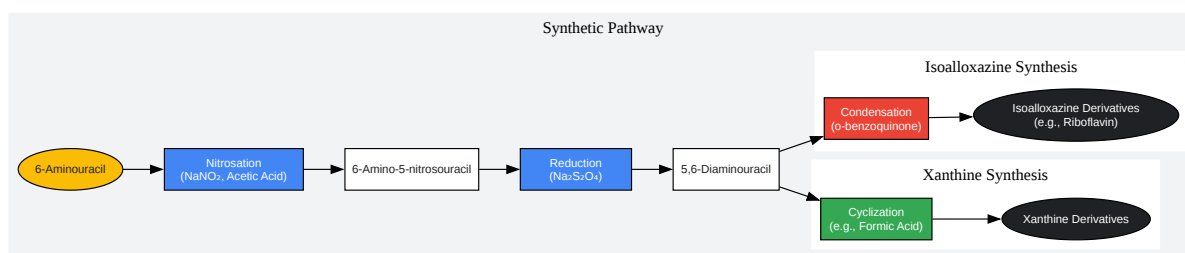


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Caption: EGFR Signaling Pathway and Inhibition by 6-Aminouracil Derivatives.

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Caption: Inhibition of Bacterial DNA Polymerase IIIIC by 6-Anilinouracil Derivatives.

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Caption: General Synthesis Workflow for Xanthine and Isoalloxazine Derivatives.

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